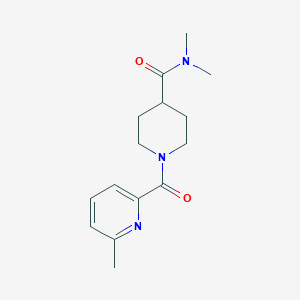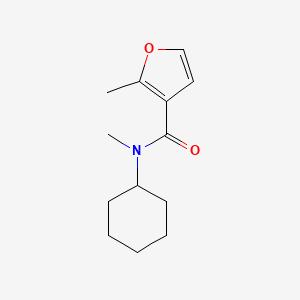![molecular formula C15H22N4 B7525599 2-[(4-Ethylpiperazin-1-yl)methyl]-5-methylimidazo[1,2-a]pyridine](/img/structure/B7525599.png)
2-[(4-Ethylpiperazin-1-yl)methyl]-5-methylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Ethylpiperazin-1-yl)methyl]-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a unique structure that combines an imidazo[1,2-a]pyridine core with an ethylpiperazine moiety, making it a versatile scaffold for drug development and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylpiperazin-1-yl)methyl]-5-methylimidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-chloromethylpyridine and N-ethylpiperazine.
Reaction Conditions: These starting materials are reacted in the presence of a base, such as potassium carbonate, at elevated temperatures (60-70°C) for a few hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Ethylpiperazin-1-yl)methyl]-5-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[(4-Ethylpiperazin-1-yl)methyl]-5-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is explored as a potential drug candidate due to its ability to interact with various biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-[(4-Ethylpiperazin-1-yl)methyl]-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-Phenylpiperazin-1-yl)methyl]pyrimidine: Another compound with a piperazine moiety, used as an acetylcholinesterase inhibitor.
2-Methyl-3-(2-piperazin-1-yl-ethyl)pyrido[1,2-a]pyrimidin-4-one: Known for its antiproliferative activity.
Uniqueness
2-[(4-Ethylpiperazin-1-yl)methyl]-5-methylimidazo[1,2-a]pyridine stands out due to its unique combination of an imidazo[1,2-a]pyridine core and an ethylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other scientific applications.
Propiedades
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-5-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4/c1-3-17-7-9-18(10-8-17)11-14-12-19-13(2)5-4-6-15(19)16-14/h4-6,12H,3,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOUEFJQPJPFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN3C(=CC=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-Ethylpiperidin-1-yl)methyl]pyridine](/img/structure/B7525516.png)
![N-[(4-methylphenyl)methyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide](/img/structure/B7525519.png)
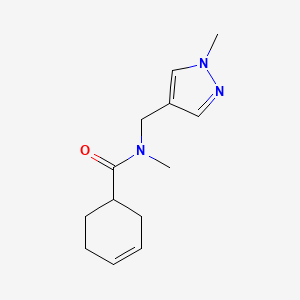
![4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]morpholine](/img/structure/B7525526.png)
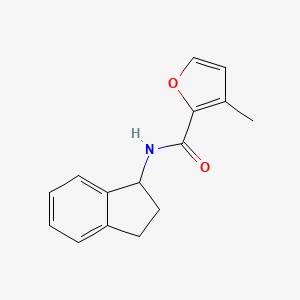
![N-[(3-fluoro-4-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7525533.png)
![1-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7525562.png)
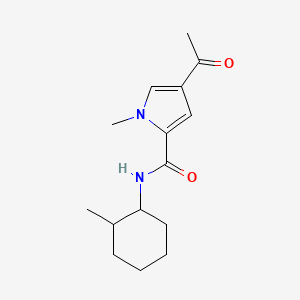
![3-hydroxy-N-[(3-methylphenyl)methyl]adamantane-1-carboxamide](/img/structure/B7525581.png)
![1-(4-fluorophenyl)-2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol](/img/structure/B7525587.png)
![1-Cyclopropyl-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7525591.png)

